tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
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Description
Tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C13H19N3O3 and its molecular weight is 265.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen-Bonded Structures : Research by Trilleras et al. (2008) examined hydrogen-bonded chains of rings in related compounds, observing significant differences in hydrogen-bonded structures due to minor changes in substituents. This study is significant for understanding the molecular interactions and structural dynamics of similar compounds (Trilleras et al., 2008).
Synthesis as an Anticancer Drug Intermediate : Zhang et al. (2018) established a rapid and high-yield synthetic method for a similar compound, emphasizing its importance as an intermediate for small molecule anticancer drugs. This underscores the potential pharmaceutical applications of related compounds (Zhang et al., 2018).
Protein Kinase Inhibition Potential : A study by Vilkauskaitė et al. (2013) described a synthetic route towards pyrazolo[4,3-c]pyridines, exploring their potential as inhibitors of protein kinases. This suggests the relevance of such compounds in therapeutic research, particularly in cancer treatment (Vilkauskaitė et al., 2013).
Regioselectivity in Synthesis : Martins et al. (2012) conducted a study on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, highlighting the regioselectivity in the reaction process. This research contributes to the understanding of chemical reactions involving tert-butyl groups and their derivatives (Martins et al., 2012).
Synthesis of Spiropiperidine Lactam Inhibitors : Huard et al. (2012) reported the synthesis of spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors, using a related N-2 tert-butyl pyrazole. This highlights the compound's use in synthesizing inhibitors that have potential therapeutic applications (Huard et al., 2012).
Coupling Reactions with Arylboronic Acids : Wustrow and Wise (1991) explored the palladium-catalyzed coupling reactions of a partially reduced pyridine derivative with arylboronic acids, indicating the chemical's reactivity and potential for forming diverse molecular structures (Wustrow & Wise, 1991).
Hydroformylation Reactions : Kollár and Sándor (1993) studied the hydroformylation of a related compound, demonstrating its application in creating intermediates for synthesizing homochiral amino acid derivatives, which are of considerable synthetic value (Kollár & Sándor, 1993).
properties
IUPAC Name |
tert-butyl 3-formyl-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)16-6-5-11-9(7-16)10(8-17)14-15(11)4/h8H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTCVMFRVPGFFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101109151 |
Source
|
Record name | 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 3-formyl-1,4,6,7-tetrahydro-1-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101109151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate | |
CAS RN |
1142210-83-0 |
Source
|
Record name | 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 3-formyl-1,4,6,7-tetrahydro-1-methyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142210-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 3-formyl-1,4,6,7-tetrahydro-1-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101109151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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